molecular formula C28H27N3O4 B2642634 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 932308-63-9

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2642634
CAS No.: 932308-63-9
M. Wt: 469.541
InChI Key: RESZMDVJSDEKQT-UHFFFAOYSA-N
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Description

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

A study by Karmakar et al. (2007) on related isoquinoline derivatives explores the structural aspects and properties of these compounds, including their ability to form gels and crystalline salts with mineral acids. The research also discusses the formation of host–guest complexes and their fluorescence properties, highlighting the structural diversity and potential applications of these compounds in materials science and sensing technologies (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Efficacy in Viral Infections

Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its efficacy against Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, alongside a reduction in viral load and an increase in survival rates in infected mice, suggesting its potential as a therapeutic agent against viral infections (Ghosh et al., 2008).

Synthesis and Chemical Modification

Taran et al. (2014) reported on the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides via a Passerini three-component reaction, showcasing a method for creating a variety of quinoline derivatives efficiently. This research could offer pathways for developing new compounds with potential biological activity (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Antibacterial Activity

A study by Pissinate et al. (2016) highlights the antibacterial potential of 2-(quinolin-4-yloxy)acetamides against Mycobacterium tuberculosis, including drug-resistant strains. These compounds showed low toxicity to cells and significant intracellular activity, suggesting their potential as candidates for developing new tuberculosis treatments (Pissinate et al., 2016).

Properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-18-7-6-8-19(2)27(18)30-26(32)17-31-23-15-25-24(34-11-12-35-25)14-20(23)13-21(28(31)33)16-29-22-9-4-3-5-10-22/h3-10,13-15,29H,11-12,16-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESZMDVJSDEKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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